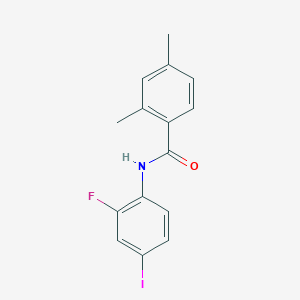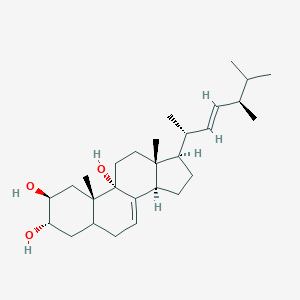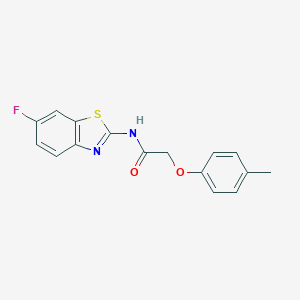![molecular formula C22H20ClN3O2S B238135 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
作用机制
TAK-659 works by inhibiting the activity of 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, which is a key enzyme in the B-cell receptor signaling pathway. 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is involved in the activation of downstream signaling molecules, such as phospholipase Cγ2 and AKT, which are important for B-cell survival and proliferation. By inhibiting 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, TAK-659 blocks these signaling pathways and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a selective and potent inhibitory effect on 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide activity, with an IC50 value of 0.85 nM. TAK-659 has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies. In addition, TAK-659 has been shown to have minimal off-target effects and is well-tolerated in animal models.
实验室实验的优点和局限性
TAK-659 has several advantages for use in laboratory experiments. It is a selective and potent inhibitor of 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, which makes it a valuable tool for studying the B-cell receptor signaling pathway and its role in cancer. TAK-659 has also been shown to have good pharmacokinetic properties and is well-tolerated in animal models. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
未来方向
There are several potential future directions for the development and use of TAK-659. One direction is to further investigate its efficacy in preclinical models of B-cell malignancies and to determine its optimal dosing and combination with other anti-cancer agents. Another direction is to explore its potential use in other diseases, such as autoimmune disorders and inflammatory conditions, where 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide plays a role. Finally, the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity could lead to the development of more effective and safer 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide inhibitors.
合成方法
The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis route described in the literature involves the reaction of 4-chloro-N-(4-aminophenyl)benzamide with 4-(2-thienylcarbonyl)piperazine in the presence of a coupling agent. The resulting product is then purified and characterized using various analytical techniques.
科学研究应用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies in mouse models have demonstrated that TAK-659 is effective in reducing tumor growth and improving survival rates. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.
属性
产品名称 |
4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide |
|---|---|
分子式 |
C22H20ClN3O2S |
分子量 |
425.9 g/mol |
IUPAC 名称 |
4-chloro-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20ClN3O2S/c23-17-5-3-16(4-6-17)21(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)22(28)20-2-1-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
InChI 键 |
CLENTWRQZSAFMH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)

![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
